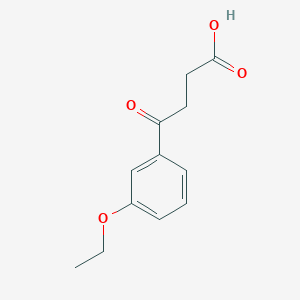

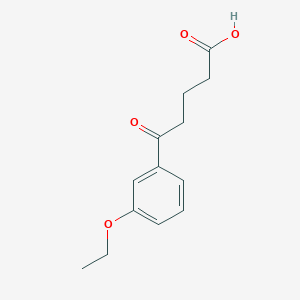

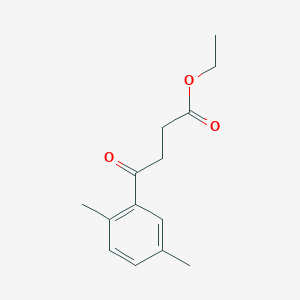

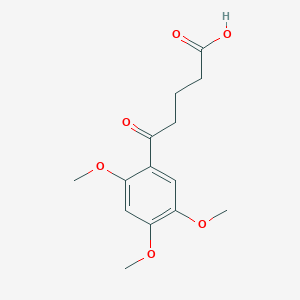

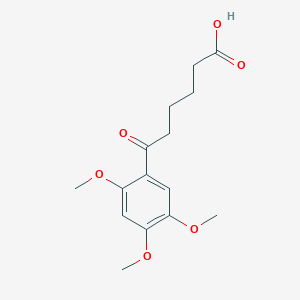

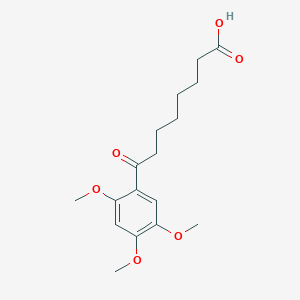

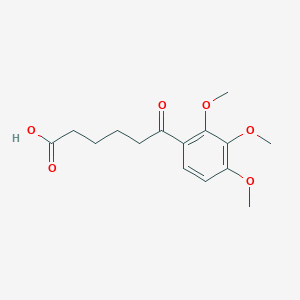

Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate” are not available, similar compounds such as “Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate” have been synthesized by the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine .

Applications De Recherche Scientifique

Pharmaceuticals

Antimicrobial Research: This compound has been utilized in the synthesis of novel antimicrobial candidates targeting multidrug-resistant pathogens . Its derivatives show promise in combating resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium, which are significant concerns in healthcare.

Agriculture

Pest Management: In agriculture, derivatives of Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate are explored for their potential as scaffolds in developing new antimicrobial agents . These agents could help manage crop diseases caused by various pathogens, contributing to food security.

Material Science

Insecticide Development: The compound’s derivatives, like spirotetramat, are used in creating insecticides for controlling a wide range of sucking insects on crops . This application is crucial for protecting crops from pests and ensuring high-quality agricultural produce.

Chemical Synthesis

Catalysis: It serves as a building block in chemical synthesis, particularly in catalytic processes like the Suzuki–Miyaura coupling . This reaction is pivotal in forming carbon-carbon bonds, a fundamental step in creating complex organic molecules.

Environmental Science

Ecotoxicity Studies: Spirotetramat, a derivative, is monitored for its environmental impact, including its mobility in drain flow and chronic ecotoxicity on various organisms . Understanding these effects is essential for developing eco-friendly pest control solutions.

Food Industry

Flavor and Fragrance: Derivatives like Furaneol® are key flavor compounds in many fruits and are highly valued by the food industry for their attractive sensory properties . They are synthesized through enzymatic steps or the Maillard reaction, contributing to the aroma profile of processed foods.

Cosmetics

Antimicrobial Additives: In the cosmetics industry, the antimicrobial properties of its derivatives can be harnessed to preserve products and prevent the growth of harmful microorganisms .

Biochemistry

Antibiotic Synthesis: The compound is used in the synthesis of antibiotics, particularly those targeting drug-resistant bacteria . This application is critical in the ongoing fight against antibiotic resistance.

Propriétés

IUPAC Name |

ethyl 4-(2,5-dimethylphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-17-14(16)8-7-13(15)12-9-10(2)5-6-11(12)3/h5-6,9H,4,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDVVUZNDMIQOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645517 |

Source

|

| Record name | Ethyl 4-(2,5-dimethylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate | |

CAS RN |

30005-21-1 |

Source

|

| Record name | Ethyl 4-(2,5-dimethylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1325777.png)

![6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325779.png)

![4-[2-(Methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325792.png)